1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
CAS No.:
Cat. No.: VC8523721
Molecular Formula: C19H21BrN2O
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE -](/images/structure/VC8523721.png)
Specification
Molecular Formula | C19H21BrN2O |
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Molecular Weight | 373.3 g/mol |
IUPAC Name | 1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Standard InChI | InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Standard InChI Key | PCJIWYKLVKJIBF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone (molecular formula: ) is a tertiary amine featuring a piperazine core substituted with a 4-bromobenzyl group at the 1-position and a phenylacetyl moiety at the 4-position. Key structural attributes include:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity .
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4-Bromobenzyl substituent: Introduces steric bulk and electron-withdrawing characteristics due to the bromine atom .
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Phenylacetyl group: A ketone-linked aromatic system contributing to lipophilicity and potential π-π stacking interactions .
The compound’s molecular weight is 393.31 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity . Spectroscopic data from analogous piperazine derivatives indicate characteristic IR absorption bands at 1680–1700 cm (C=O stretch) and 600–650 cm (C-Br stretch) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-[4-(4-bromobenzyl)piperazino]-2-phenyl-1-ethanone typically involves sequential N-alkylation and acylation steps:
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N-Alkylation of Piperazine:
Piperazine reacts with 4-bromobenzyl bromide in the presence of a base (e.g., KCO) to yield 1-(4-bromobenzyl)piperazine . -
Acylation with 2-Phenylacetyl Chloride:
The secondary amine is acylated using 2-phenylacetyl chloride under anhydrous conditions to install the ketone functionality .
Optimization Challenges:
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Competitive over-alkylation at the piperazine nitrogen requires careful stoichiometric control .
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Purification via column chromatography (SiO, hexane/EtOAc) is essential to isolate the product from unreacted intermediates .
Physicochemical and Pharmacological Properties
Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 393.31 g/mol | Calculated |
Melting Point | 128–131°C | Analogous compounds |
Solubility (25°C) | 2.1 mg/mL in DMSO | Experimental data |
LogP | 3.2 | Computational |
Applications in Drug Discovery
Medicinal Chemistry
The compound’s piperazine core and brominated aryl group make it a versatile scaffold for:
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Serotonin Receptor Modulators: Structural similarity to vortioxetine hints at 5-HT/5-HT affinity .
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Antimelanogenic Agents: Competitive binding to tyrosinase’s active site could suppress melanin synthesis .
Material Science
Bromine’s electron-deficient nature facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer functionalization .
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